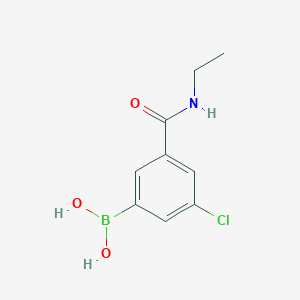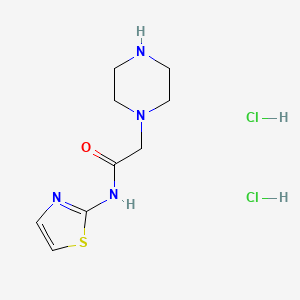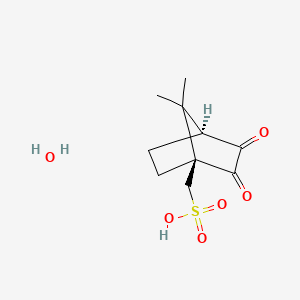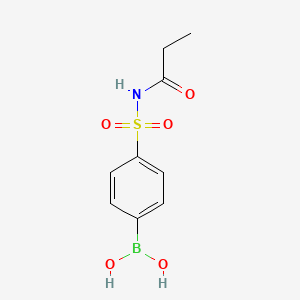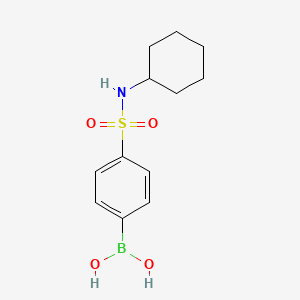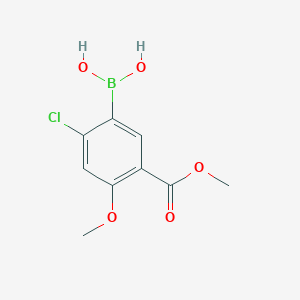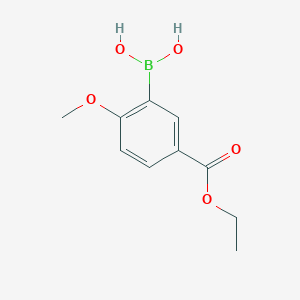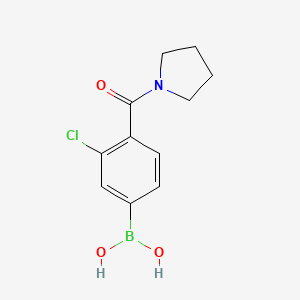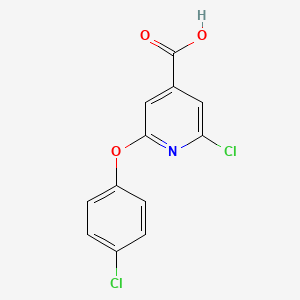
2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid
Übersicht
Beschreibung
“2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid” is a chemical compound with the CAS Number: 42521-19-7 . It has a molecular weight of 284.1 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-6-(4-chlorophenoxy)isonicotinic acid . The InChI code for this compound is 1S/C12H7Cl2NO3/c13-8-1-3-9(4-2-8)18-11-6-7(12(16)17)5-10(14)15-11/h1-6H,(H,16,17) .
Physical And Chemical Properties Analysis
This compound has a melting point of 183-186 degrees Celsius . It is typically stored at room temperature .
Wissenschaftliche Forschungsanwendungen
- Application : This compound is used in the study of biological remediation of phenoxy herbicide-contaminated environments .
- Methods of Application : The compound is used in bio-, phyto-, and rhizoremediation techniques. Bioremediation typically harnesses microorganisms and their ability to utilize recalcitrant contaminants in complete degradation processes, while phytoremediation is a cost-effective, environmentally friendly strategy that uses plants to transform or mineralize xenobiotics to less or nontoxic compounds .
- Results or Outcomes : The use of these remediation techniques enables the effective elimination of phenoxy herbicides from the environment .
- Application : The compound has been studied for its potential in the adsorption and removal of 2-methyl-4-chlorophenoxy acetic acid from aqueous solutions .
- Methods of Application : The compound is used in conjunction with UiO-66-NH2, a metal-organic framework, to adsorb and remove the herbicide .
- Results or Outcomes : The study found that UiO-66-NH2 exhibited fast adsorption kinetics, high adsorption capacity, excellent reusability, and good chemical stability, making it attractive for removing the herbicide from aqueous solutions .
Scientific Field: Environmental Chemistry
Scientific Field: Material Science
Also, pyridine carboxylic acids have been used as catalysts in certain chemical reactions . While these are not direct applications of “2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid”, they do suggest potential areas of interest for further research.
Phenoxy Herbicides
Phenoxy herbicides, which share a part structure with phenoxyacetic acid, have been widely used in agriculture . They act by mimicking the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth in broad-leaf plants .
Pyridine Carboxylic Acids
Pyridine carboxylic acids, such as pyridine-2-carboxylic acid, pyridine-3-carboxylic acid, and pyridine-4-carboxylic acid, have been used as catalysts in certain chemical reactions . They have shown similar catalytic efficiency .
Eigenschaften
IUPAC Name |
2-chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-1-3-9(4-2-8)18-11-6-7(12(16)17)5-10(14)15-11/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISICZHEWQNQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC(=CC(=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4-chlorophenoxy)pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



